3,5-Dinitrotyrosine

Beschreibung

Contextualizing Post-Translational Modifications of Tyrosine Residues

Post-translational modifications (PTMs) are chemical alterations to proteins that occur after their synthesis by ribosomes. wikipedia.org These modifications are crucial for regulating protein activity, localization, and interaction with other molecules. thermofisher.com Tyrosine, an amino acid with a phenolic side chain, is a frequent target for a variety of PTMs, including phosphorylation, sulfation, and nitration. nih.govacs.orgacs.org These modifications can significantly impact a protein's function and are involved in numerous physiological and pathological processes. nih.govacs.orgacs.org For instance, the addition of a phosphate (B84403) group to tyrosine (phosphorylation) is a key event in many signal transduction pathways that control cell growth and differentiation. thermofisher.com

Significance of Tyrosine Nitration in Biological Systems

Tyrosine nitration is a specific type of PTM where a nitro group (-NO2) is added to one of the carbon atoms on the aromatic ring of a tyrosine residue. acs.orgbmglabtech.com This process most commonly results in the formation of 3-nitrotyrosine (B3424624). nih.gov The presence of 3-nitrotyrosine in tissues and fluids is widely recognized as a biomarker of "nitroxidative stress," a condition characterized by an imbalance between the production of reactive nitrogen species (RNS) and the body's ability to detoxify them. nih.govoup.com

The formation of 3-nitrotyrosine is primarily driven by reactive species such as peroxynitrite and nitrogen dioxide. nih.govtandfonline.com This modification can alter the chemical properties of the tyrosine residue, including its acidity and redox potential, which in turn can lead to changes in protein structure and function. nih.gov Such alterations have been implicated in the pathology of various diseases, including cardiovascular and neurodegenerative conditions. bmglabtech.commdpi.com The nitration of certain enzymes, for example, can lead to their inactivation, contributing to cellular dysfunction. bmglabtech.com

Overview of 3,5-Dinitrotyrosine as a Dinitrated Species

Under conditions of intense or prolonged nitrative stress, a further nitration event can occur on the tyrosine ring, leading to the formation of this compound. cymitquimica.comdoi.org This dinitrated species is characterized by the presence of two nitro groups on the aromatic ring of tyrosine. cymitquimica.com The formation of this compound has been observed in reactions where tyrosine is the limiting reactant in the presence of a carbon dioxide-catalyzed reaction with peroxynitrite. acs.org

The addition of a second nitro group further modifies the chemical properties of the amino acid, enhancing its reactivity and altering its biological characteristics compared to both the parent L-tyrosine and the mononitrated 3-nitrotyrosine. cymitquimica.com The presence of two electron-withdrawing nitro groups can significantly influence the compound's solubility, stability, and interactions within biological systems. cymitquimica.com While 3-nitrotyrosine has been extensively studied as a biomarker, this compound represents a more extreme modification, indicative of severe nitrative stress. acs.orgresearchgate.net Its detection and study provide further insights into the complex biochemistry of oxidative damage in biological systems. cymitquimica.comnih.gov

Interactive Data Table: Properties of Tyrosine and its Nitrated Derivatives

| Compound | Formula | Key Characteristics | Relevance in Research |

| L-Tyrosine | C9H11NO3 | Aromatic amino acid with a phenol (B47542) side chain. | Building block of proteins; precursor to neurotransmitters. |

| 3-Nitrotyrosine | C9H10N2O5 | Mononitrated tyrosine derivative. nih.gov | Biomarker for nitroxidative stress and inflammation. nih.govontosight.airesearchgate.netresearchgate.netnih.govnih.gov |

| This compound | C9H9N3O7 | Dinitrated tyrosine derivative. cymitquimica.com | Indicator of severe nitrative stress; used in studies of protein modification. cymitquimica.comacs.org |

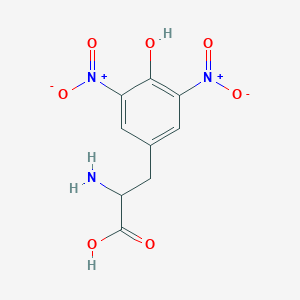

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O7/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19/h2-3,5,13H,1,10H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZOSDSFLRXREA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18386-16-8, 17360-11-1 | |

| Record name | 3,5-Dinitrotyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18386-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dinitrotyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018386168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC80662 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Mechanisms of 3,5 Dinitrotyrosine Formation in Biological Systems

Reactive Nitrogen and Oxygen Species as Precursors to Tyrosine Nitration

The initial step leading to the potential formation of 3,5-dinitrotyrosine is the nitration of a tyrosine molecule to 3-nitrotyrosine (B3424624). This process is driven by reactive nitrogen species (RNS) and reactive oxygen species (ROS), which are often generated in excess during inflammatory processes or other conditions of cellular stress. researchgate.netscielo.br Key precursors include nitric oxide (•NO) and superoxide (B77818) anion (O₂•⁻), which can react to form the potent nitrating agent peroxynitrite. nih.govelsevier.es The presence of 3-nitrotyrosine is widely considered a biomarker for this "nitroxidative stress." researchgate.netnih.gov The subsequent conversion of 3-nitrotyrosine to this compound signifies a more intense or sustained exposure to these reactive species. nih.gov

Role of Peroxynitrite (ONOO⁻) and its Derivatives

Peroxynitrite (ONOO⁻) is a powerful oxidant and nitrating agent formed from the near-diffusion-controlled reaction between nitric oxide (•NO) and the superoxide radical (O₂•⁻). nih.govresearchgate.net While relatively stable in alkaline solutions, at physiological pH, it coexists with its conjugate acid, peroxynitrous acid (ONOOH), which is highly unstable. Peroxynitrite itself does not react directly with tyrosine; instead, its reactivity stems from its decomposition into secondary radical species. nih.govpnas.org These derivatives are central to the nitration of tyrosine to 3-nitrotyrosine and its subsequent potential conversion to this compound. nih.govmdpi.com

A primary mechanism for tyrosine nitration involves the one-electron oxidation of tyrosine to form a tyrosyl radical (Tyr•). nih.govoup.com This is not typically a direct reaction with peroxynitrite but is mediated by its radical decomposition products. pnas.org The formation of the tyrosyl radical is the initial, rate-limiting step in a two-step process. oup.com Once formed, this radical intermediate is highly susceptible to attack by other reactive species.

The proton-catalyzed decomposition of peroxynitrous acid (ONOOH) can lead to the formation of highly reactive intermediates, including the hydroxyl radical (•OH) and nitrogen dioxide (•NO₂). pnas.org These radicals can then participate in tyrosine modification. The hydroxyl radical can oxidize tyrosine, while nitrogen dioxide is a key species in the nitration process. pnas.orgoup.com The free radical pathway, involving the generation of both a tyrosyl radical and nitrogen dioxide, is considered the main route for biological tyrosine nitration. pnas.org These two radicals then combine in a rapid, diffusion-controlled reaction to yield 3-nitrotyrosine. nih.govpnas.org

Under physiological conditions, the reaction of peroxynitrite is significantly influenced by carbon dioxide (CO₂), which is present in relatively high concentrations. Peroxynitrite anion (ONOO⁻) reacts rapidly with CO₂ to form an unstable intermediate, nitrosoperoxycarbonate (ONOOCO₂⁻). acs.orgnih.gov This adduct is a more potent and selective oxidant than peroxynitrite itself and decomposes to form nitrogen dioxide (•NO₂) and the carbonate radical (•CO₃⁻). pnas.orgmdpi.comacs.org

This CO₂-catalyzed pathway enhances the yield of tyrosine nitration. acs.orgnih.gov Research has shown that in the presence of CO₂, peroxynitrite-mediated reactions can produce not only 3-nitrotyrosine and 3,3'-dityrosine but also this compound, particularly when tyrosine is the limiting reactant. acs.orgnih.govscispace.com In contrast, in CO₂-free solutions, the formation of this compound is not detected. acs.orgnih.gov This highlights the critical role of the physiological environment in determining the specific products of tyrosine nitration.

Table 1: Products of Peroxynitrite-Mediated Tyrosine Oxidation

| Condition | Major Products | This compound Detected? | Source |

| CO₂-free solution | 3-Nitrotyrosine, 3,3'-Dityrosine | No | acs.org, nih.gov |

| CO₂-catalyzed reaction (Tyrosine as limiting reactant) | 3-Nitrotyrosine, 3,3'-Dityrosine, this compound | Yes | acs.org, nih.gov |

| 20-fold molar excess of ONOO⁻ with Leucine-enkephalin | 3-Nitrotyrosine, this compound | Yes (traces) | nih.gov |

Generation of Nitrogen Dioxide (•NO₂) and Hydroxyl Radical (•OH)

Formation of this compound in Response to Exogenous Oxidants

Exposure to environmental pollutants can significantly contribute to the formation of this compound in biological systems.

Peroxyacetyl nitrate (B79036) (PAN) is a significant component of photochemical smog and has been shown to induce the formation of both 3-nitrotyrosine and this compound. researchgate.netnih.gov PAN can act as a source of reactive oxygen and nitrogen species, mimicking the activity of peroxynitrite. researchgate.netnih.gov Studies have demonstrated that the interaction of PAN with free tyrosine or tyrosine residues within proteins leads to the production of this compound. researchgate.netnih.gov For example, the treatment of HL-60 cells with PAN resulted in the detection of this compound. nih.gov This suggests that atmospheric pollutants can directly contribute to the dinitration of tyrosine residues, bypassing the need for endogenous enzymatic activation in some instances. The reaction of allergenic proteins with PAN is also an area of research interest for its potential to modify protein structure and function through tyrosine nitration. frontiersin.orgnih.gov

Site and Protein Specificity in Tyrosine Nitration Leading to this compound

The formation of this compound is not a random event. Several factors influence which tyrosine residues in which proteins are targeted for this modification.

Proximity to Reactive Species Generation Sites

The short half-life of many reactive nitrating species means that protein nitration is often localized to the vicinity of their production. nih.gov Mitochondria, for example, are major sites of superoxide and nitric oxide production, leading to the formation of peroxynitrite and a higher incidence of nitrated proteins within this organelle. nih.govbmbreports.org Therefore, proteins located near enzymatic sources of RNS, such as those in inflammatory cells, or in cellular compartments with high metabolic activity are more susceptible to tyrosine nitration and subsequent dinitration. bmbreports.org

Influence of Protein Abundance and Tyrosine Residue Count

The abundance of a protein and its total number of tyrosine residues can influence the likelihood of it becoming nitrated. bmbreports.org Proteins that are highly abundant in a cell or tissue provide a larger pool of potential targets for nitrating agents. nih.gov Similarly, proteins with a higher number of tyrosine residues may have a statistically greater chance of undergoing nitration. However, this is not the sole determinant, as the accessibility and chemical environment of individual tyrosine residues play a more critical role. nih.gov

Amino Acid Sequence Context and Microenvironment

Table 1: Factors Influencing this compound Formation

| Factor | Description |

|---|---|

| Enzymatic Catalysis | Heme peroxidases (e.g., myeloperoxidase) can produce nitrating agents like •NO₂ from H₂O₂ and NO₂⁻, leading to initial tyrosine nitration. researchgate.netscielo.br |

| Exogenous Oxidants | Air pollutants such as peroxyacetyl nitrate (PAN) can directly nitrate tyrosine to form this compound. researchgate.netnih.govnih.gov |

| Proximity to RNS Source | The short lifespan of reactive nitrogen species (RNS) localizes nitration to sites of their production, like mitochondria. nih.govbmbreports.org |

| Protein Abundance | Highly abundant proteins present more targets for nitration. bmbreports.orgnih.gov |

| Tyrosine Count | A higher number of tyrosine residues can statistically increase the chance of nitration. bmbreports.org |

| Microenvironment | The accessibility of the tyrosine residue and the chemical nature of surrounding amino acids significantly impact nitration susceptibility. nih.govbmbreports.org |

Biological and Pathophysiological Implications of 3,5 Dinitrotyrosine

3,5-Dinitrotyrosine as a Biomarker of Nitroxidative Stress

This compound is a nitrated derivative of the amino acid tyrosine. Its formation in biological systems is closely linked to conditions of nitroxidative stress, a state characterized by an imbalance between the production of reactive nitrogen species (RNS) and the ability of the biological system to detoxify these reactive products.

The formation of this compound is a direct consequence of the presence of potent nitrating agents, which are themselves products of reactions involving reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov A primary pathway involves the reaction of nitric oxide (•NO) with superoxide (B77818) radicals (O₂•⁻) to form peroxynitrite (ONOO⁻). nih.govnih.gov Peroxynitrite is a powerful oxidant and nitrating agent that can lead to the formation of 3-nitrotyrosine (B3424624) and, under certain conditions, this compound. nih.govnih.gov Another significant pathway involves the activity of heme peroxidases, such as myeloperoxidase, which can utilize nitrite (B80452) (NO₂⁻) and hydrogen peroxide (H₂O₂) to generate nitrogen dioxide (•NO₂), a potent nitrating agent. nih.govbmbreports.org

Elevated levels of this compound have been detected in various pathological conditions associated with increased oxidative and nitrosative stress. nih.gov For instance, studies have shown its presence in cells treated with agents that induce the production of reactive species, such as peroxyacetyl nitrate (B79036) (PAN), a component of air pollution. nih.govscilit.com The detection of this compound alongside 3-nitrotyrosine in these contexts solidifies its role as an indicator of severe nitroxidative stress. nih.gov

Table 1: Factors Contributing to Elevated Reactive Species and this compound Formation

| Factor | Reactive Species Involved | Pathophysiological Context | Reference |

|---|---|---|---|

| Peroxynitrite (ONOO⁻) | •NO, O₂•⁻ | Inflammation, neurodegenerative diseases | nih.govnih.gov |

| Heme Peroxidases | NO₂⁻, H₂O₂, •NO₂ | Inflammation, cardiovascular diseases | nih.govbmbreports.org |

This table is interactive. Click on the headers to sort the data.

The formation of this compound signifies a pathological shift in nitric oxide (•NO) metabolism. nih.gov Under normal physiological conditions, •NO functions as a critical signaling molecule in various processes, including vasodilation and neurotransmission. researchgate.net However, in an environment of high oxidative stress, the reaction of •NO with superoxide to form peroxynitrite diverts •NO from its signaling functions and channels it into damaging nitration and oxidation reactions. nih.govnih.gov

The presence of this compound, therefore, not only indicates the overproduction of reactive species but also reflects a fundamental disruption of normal •NO signaling pathways. nih.gov This disruption can have profound consequences for cellular and tissue homeostasis. The detection of nitrated tyrosine residues, including this compound, serves as a stable marker of this "nitroxidative stress" and the associated pathological conditions. researchgate.netwikipedia.org

Correlations with Elevated Reactive Oxygen and Nitrogen Species Levels

Impact on Protein Structure and Function

The incorporation of one or two nitro groups onto the tyrosine ring can significantly alter the physicochemical properties of the amino acid, leading to substantial changes in the structure and function of the modified proteins. nih.gov

The nitration of tyrosine residues within or near the active site of an enzyme can have profound effects on its catalytic activity. This can occur through direct interference with substrate binding or by altering the conformational dynamics necessary for catalysis. bmglabtech.com For example, the nitration of tyrosine residues in manganese superoxide dismutase (MnSOD) leads to its inactivation, contributing to increased oxidative stress. bmglabtech.com

Furthermore, the modification of proteins involved in signal transduction pathways can disrupt cellular communication. savemyexams.comwikipedia.org Signal transduction often relies on a cascade of protein-protein interactions and enzymatic activities, many of which are regulated by tyrosine phosphorylation. nih.gov The nitration of tyrosine residues can prevent their phosphorylation, thereby blocking downstream signaling events. mdpi.com For instance, studies on the insulin (B600854) receptor tyrosine kinase have shown that this compound is not a substrate for phosphorylation, indicating that its formation would inhibit this signaling pathway. nih.gov The disruption of such pathways can affect a wide range of cellular processes, including cell growth, proliferation, and metabolism. wikipedia.org

Table 2: Examples of Proteins Affected by Tyrosine Nitration and Functional Consequences

| Protein/Enzyme | Functional Consequence of Nitration | Signaling Pathway Affected | Reference |

|---|---|---|---|

| Manganese Superoxide Dismutase (MnSOD) | Inactivation | Antioxidant defense | bmglabtech.com |

| Insulin Receptor | Inhibition of phosphorylation | Insulin signaling | nih.gov |

| 14-3-3 proteins | Altered client binding and localization | Diverse signaling pathways | nih.govbiorxiv.org |

This table is interactive. Click on the headers to sort the data.

Tyrosine nitration and phosphorylation are two key post-translational modifications that often compete for the same tyrosine residues. mdpi.com Phosphorylation is a fundamental mechanism for regulating protein function, and the addition of a phosphate (B84403) group can act as a molecular switch to turn a protein 'on' or 'off'. pressbooks.pub The presence of a nitro group on a tyrosine residue can sterically hinder or electronically disfavor the action of tyrosine kinases, thereby preventing phosphorylation. mdpi.comnih.gov

This "crosstalk" between nitration and phosphorylation can have significant biological consequences. For example, the 14-3-3 family of proteins binds to phosphorylated motifs on a wide range of client proteins, regulating their activity and localization. nih.gov Nitration of tyrosine residues in 14-3-3 proteins can alter their ability to bind to these phosphorylated clients, thereby dysregulating numerous signaling pathways. nih.govbiorxiv.org This interplay highlights how nitroxidative stress can lead to widespread cellular dysfunction by interfering with established regulatory mechanisms.

Effects on Enzymatic Activity and Signal Transduction Pathways

Involvement in Disease Pathogenesis

The modification of proteins through nitration of tyrosine residues is a key indicator of oxidative and nitrosative stress, a pathological condition implicated in a variety of diseases. The formation of this compound, a dinitrated derivative of the amino acid tyrosine, represents a specific type of this damage. This article explores the biological and pathophysiological implications of this compound, focusing on its involvement in the pathogenesis of several neurodegenerative disorders.

Neurodegenerative Disorders

Neurodegenerative disorders are characterized by the progressive loss of structure and function of neurons. Oxidative stress is widely recognized as a common underlying mechanism in many of these conditions, leading to damage of cellular components, including proteins. The nitration of tyrosine residues is a consequence of this stress, and while much of the research has focused on the mono-nitrated form (3-nitrotyrosine), evidence for the involvement of dinitrated forms is emerging.

Alzheimer's Disease (AD) is a progressive dementia characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. Oxidative stress is considered a significant factor in AD pathogenesis.

Research indicates that the reaction of various reactive nitrogen species can lead to the formation of dinitrotyrosine. Studies have found that the concentration of both 3-nitrotyrosine and dinitrotyrosine is elevated in the cerebrospinal fluid (CSF) and plasma of individuals with AD. nih.govreliasmedia.com This suggests that the dinitration of tyrosine is a relevant modification in the disease's biochemistry. Further studies have noted region-specific accumulation of protein nitrotyrosine and dinitrotyrosine in the Alzheimer's brain, highlighting the localized nature of this oxidative damage. medscape.com

Parkinson's Disease (PD) is primarily known as a movement disorder resulting from the loss of dopaminergic neurons in the substantia nigra. A key pathological hallmark of PD is the presence of intracellular inclusions known as Lewy bodies, which are primarily composed of aggregated α-synuclein protein.

The aggregation of α-synuclein is a critical event in PD pathogenesis. Oxidative stress is believed to play a role in promoting this aggregation. Exposure of α-synuclein to nitrating agents has been shown to induce its aggregation. This process can involve the formation of oligomers through the crosslinking of tyrosine residues. Specifically, the oxidation of tyrosine can lead to the formation of o,o'-dityrosine, a cross-linked species that contributes to the formation of α-synuclein oligomers. parisbraininstitute.org This crosslinking is a crucial step in the development of the protein aggregates that characterize the disease.

Huntington's Disease (HD) is an inherited neurodegenerative disorder caused by a mutation in the huntingtin gene. nih.gov This leads to the production of a mutant huntingtin protein that causes neuronal dysfunction and death, particularly in the striatum and cerebral cortex. wikipedia.org

While oxidative stress and the formation of 3-nitrotyrosine have been documented as part of the pathological cascade in HD, specific research detailing the role or prevalence of this compound in its pathogenesis is not extensively available in the current scientific literature. Studies have shown that plasma levels of nitrotyrosine are higher in HD patients compared to healthy individuals, suggesting a role for nitrosative stress in the disease's progression. nih.gov However, these studies primarily focus on the mono-nitrated form of tyrosine. Further investigation is required to determine if dinitrated forms like this compound are also involved.

Amyotrophic Lateral Sclerosis (ALS) is a devastating neurodegenerative disease characterized by the progressive loss of motor neurons in the brain and spinal cord, leading to muscle weakness, paralysis, and eventual death. reliasmedia.com The pathogenesis of both sporadic and familial forms of ALS is linked to oxidative stress. nih.govreliasmedia.com

The formation of 3-nitrotyrosine is considered a key event, with increased levels found in the spinal cord of ALS patients. nih.govreliasmedia.com This modification is believed to be mediated by peroxynitrite. nih.govreliasmedia.com The "nitrotyrosine accumulation hypothesis" is a leading theory for the cause of ALS, suggesting that the nitration of tyrosine powerfully affects neurofilament assembly, which is known to be disturbed in the motor neurons of ALS patients. reliasmedia.com Despite the strong evidence for the role of 3-nitrotyrosine, specific research identifying the presence or pathogenic role of this compound in ALS is limited. The current body of literature focuses almost exclusively on the mono-nitrated species as a marker and potential mediator of motor neuron damage.

Prion diseases, or transmissible spongiform encephalopathies (TSEs), are fatal neurodegenerative disorders caused by the misfolding of the cellular prion protein (PrPC) into a pathological form (PrPSc). wikipedia.orgradiologykey.com This process leads to protein aggregation, neuronal loss, and a characteristic spongy appearance of the brain tissue. medscape.comwikipedia.org

Nitrosative stress, marked by the elevation of nitric oxide, is associated with the pathogenesis of several neurodegenerative conditions, including prion diseases. mdpi.com While the role of oxidative and nitrosative processes is an area of active investigation, the scientific literature predominantly discusses the involvement of 3-nitrotyrosine as a marker of this stress. nih.gov There is a lack of specific studies focusing on the formation or pathological significance of this compound in the context of prion disease pathogenesis.

Detailed Research Findings on Tyrosine Modifications in Neurodegenerative Diseases

| Neurodegenerative Disorder | Key Protein Involved | Finding Related to Dinitrotyrosine/Dityrosine | Observed Location/Sample Type | Reference |

|---|---|---|---|---|

| Alzheimer's Disease | Amyloid-beta (Aβ), Tau | Increased concentration of dinitrotyrosine. | Cerebrospinal Fluid (CSF), Plasma | nih.govreliasmedia.com |

| Parkinson's Disease | α-Synuclein | Formation of o,o'-dityrosine crosslinks leading to α-synuclein oligomers. | In vitro studies, Lewy bodies | parisbraininstitute.org |

| Huntington's Disease | Huntingtin (Htt) | Specific data on this compound is not prominently available. Research focuses on 3-nitrotyrosine. | N/A | |

| Amyotrophic Lateral Sclerosis (ALS) | Superoxide dismutase 1 (SOD1), TDP-43 | Specific data on this compound is not prominently available. Research focuses on 3-nitrotyrosine. | N/A | |

| Prion Disease | Prion Protein (PrP) | Specific data on this compound is not prominently available. Research focuses on 3-nitrotyrosine. | N/A |

Mild Cognitive Impairment (MCI)

Mild Cognitive Impairment (MCI) is considered a transitional state between normal aging and dementia, notably Alzheimer's disease (AD). nih.gov A growing body of evidence suggests that oxidative and nitrosative stress play a crucial role in the pathophysiology of MCI. nih.govmdpi.com this compound, a stable marker of protein damage by reactive nitrogen species, has been identified as a key indicator of this stress in the brains of individuals with MCI. mdpi.comsemanticscholar.org

Research has demonstrated that levels of protein-bound 3-nitrotyrosine are elevated in the hippocampus and inferior parietal lobule of MCI brains compared to healthy controls. nih.govmdpi.com This increase in protein nitration is considered an early event in the progression of AD, occurring before the onset of dementia. mdpi.comsemanticscholar.org Specifically, studies using slot blot and immunohistochemistry have confirmed higher levels of protein nitration in these critical brain regions associated with memory. nih.gov

Furthermore, redox proteomics has identified specific proteins that are oxidatively modified in MCI. frontiersin.org For instance, elevated levels of protein carbonyls and 3-nitrotyrosine have been found in the frontal cortex and lymphocyte mitochondria of individuals with MCI. frontiersin.orgfrontiersin.org This oxidative damage to proteins is believed to contribute to neuronal loss and the progression from MCI to AD. mdpi.comfrontiersin.org The presence of elevated 3-nitrotyrosine in the cerebrospinal fluid (CSF) and plasma of MCI patients further supports its role as a potential biomarker for early disease detection. mdpi.com

Table 1: Oxidative Stress Markers in Mild Cognitive Impairment (MCI)

| Biomarker | Finding in MCI | Brain Region/Fluid | Reference |

|---|---|---|---|

| 3-Nitrotyrosine | Elevated levels | Hippocampus, Inferior Parietal Lobule, Frontal Cortex, CSF, Plasma | nih.govmdpi.commdpi.com |

| Protein Carbonyls | Elevated levels | Frontal Cortex, Lymphocyte Mitochondria | frontiersin.orgfrontiersin.org |

| 4-Hydroxynonenal (HNE) | Increased levels of protein-bound HNE | Brain | mdpi.com |

Cardiovascular Diseases

Oxidative stress is a well-established factor in the development and progression of cardiovascular diseases (CVDs), including atherosclerosis. nih.govchemicaljournal.orgnih.gov The imbalance between the production of reactive oxygen species and the body's antioxidant defenses leads to endothelial dysfunction, inflammation, and the modification of lipids and proteins, all of which are key events in the atherosclerotic process. chemicaljournal.org this compound, a specific marker of protein nitration by nitric oxide-derived oxidants, has been implicated as a key player in the pathology of CVD. nih.govresearchgate.net

Elevated levels of 3-nitrotyrosine have been found in atherosclerotic lesions and in plasma proteins of patients with coronary artery disease (CAD). nih.govresearchgate.netepa.gov Studies have shown a significant correlation between systemic levels of protein-bound nitrotyrosine and the prevalence of CAD. nih.govresearchgate.netepa.gov Patients with higher levels of nitrotyrosine have been found to have a greater odds of having CAD, even after adjusting for traditional risk factors. researchgate.netepa.gov

The nitration of specific proteins has been shown to have pro-atherogenic and pro-thrombotic effects. nih.gov For example, nitrated apolipoprotein A-1 and fibrinogen have been reported in the plasma of individuals with CAD. nih.gov The modification of fibrinogen can accelerate the formation of fibrin (B1330869) clots and increase their stiffness, potentially contributing to thrombotic events. nih.gov Furthermore, the presence of antibodies against 3-nitrotyrosine has been associated with angiographic evidence of significant coronary artery disease, suggesting an immune response to these modified proteins may also contribute to the disease process. nih.gov

Table 4: 3-Nitrotyrosine Levels in Coronary Artery Disease (CAD)

| Patient Group | Median Nitrotyrosine Level (µmol/mol tyrosine) | Reference |

|---|---|---|

| Patients with CAD | 9.1 | researchgate.netepa.gov |

| Controls without CAD | 5.2 | researchgate.netepa.gov |

Oncological Processes and Cancer Biology

The modification of proteins by nitration is increasingly recognized as a factor in various pathological states, including cancer. The formation of this compound, alongside the more commonly studied 3-Nitrotyrosine, is an indicator of severe nitrative stress. In the context of oncology, its presence is linked to cellular responses to damage and potential mechanisms for eliminating abnormal cells.

Research suggests a role for tyrosine nitration as a checkpoint for cellular abnormality. bioline.org.br It is hypothesized that the incorporation of nitrotyrosine into α-tubulin can lead to microtubule dysfunction and trigger apoptosis, thereby eliminating abnormal cells such as those found in cancer. bioline.org.br Cancer cells that are insensitive to certain cytotoxic agents may have mechanisms to escape this α-tubulin nitrotyrosination-mediated damage. bioline.org.br

Furthermore, this compound has been directly detected in studies involving cancer cell lines. In an investigation of apoptosis induced by the air pollutant peroxyacetyl nitrate (PAN) in human leukemia HL-60 cells, the formation of this compound was identified. nih.gov This suggests that the generation of this compound is part of the biochemical cascade initiated by certain carcinogens, leading to programmed cell death in cancer cells. nih.gov

Mitochondrial Dysfunction and Related Diseases

Mitochondrial dysfunction is a key element in the pathophysiology of numerous diseases and is often associated with oxidative and nitrative stress. Protein nitration, marked by the formation of compounds like this compound, can impair mitochondrial function. While much research focuses on 3-Nitrotyrosine, this compound is also a product of nitrative stress that can impact mitochondrial health.

In mitochondrial diseases, which are characterized by deficient oxidative phosphorylation and excessive production of reactive oxygen species (ROS), there is a significant correlation between protein nitration and mitochondrial proliferation. mdpi.com This suggests that nitrative stress may either contribute directly to mitochondrial dysfunction or be part of a signaling process that triggers mitochondrial biogenesis as a compensatory response. mdpi.com The accumulation of protein oxidation products, including nitrated tyrosines, is a feature of mitochondrial dysfunction. pnu.edu.ua

The metabolite 3,5-diiodo-L-thyronine (T2), distinct from this compound, has been shown to directly affect mitochondria, stimulating fatty acid oxidation and mitochondrial uncoupling, which can reverse conditions like hepatic steatosis. nih.gov It also demonstrates protective effects against mitochondrial damage by enhancing cytochrome c oxidase (COX) activity and mitigating oxidative stress. mdpi.com These findings with a related di-substituted tyrosine molecule highlight the significant impact such compounds can have on mitochondrial function.

Role in Cellular Apoptosis

This compound is implicated in the process of cellular apoptosis, or programmed cell death. Its formation is associated with conditions of high nitrative stress that can trigger apoptotic pathways.

A key study demonstrated that the air pollutant peroxyacetyl nitrate (PAN) induces apoptosis in human leukemia (HL-60), chronic myelogenous leukemia (K-562), and macrophage (RAW 264.7) cell lines. nih.gov During the apoptotic process in HL-60 cells, both 3-Nitrotyrosine and this compound were detected using high-performance liquid chromatography and mass spectrometry. nih.gov The study hypothesized that PAN induces cell death by releasing peroxynitrite and other reactive oxygen species (ROS), which leads to the formation of these nitrated compounds and the activation of stress-related kinases that drive apoptosis. nih.gov

The incorporation of nitrotyrosine into α-tubulin is proposed as a mechanism that initiates apoptosis to eliminate abnormal cells. bioline.org.br This process is considered a physiological checkpoint, where the modification of tubulin leads to cytoskeletal disruption and subsequent cell death. bioline.org.br Nitrosative stress, characterized by the production of molecules like peroxynitrite that generate 3-Nitrotyrosine and this compound, is increasingly recognized as a distinct apoptotic pathway alongside the intrinsic and extrinsic pathways. frontiersin.org

| Cell Line | Inducing Agent | Detected Nitrated Compound(s) | Observed Effect | Reference |

| HL-60 (Human Leukemia) | Peroxyacetyl Nitrate (PAN) | 3-Nitrotyrosine, this compound | Induction of Apoptosis | nih.gov |

| K-562 (Human Chronic Myelogenous Leukemia) | Peroxyacetyl Nitrate (PAN) | Not specified | Induction of Apoptosis | nih.gov |

| RAW 264.7 (Mouse Macrophage) | Peroxyacetyl Nitrate (PAN) | Not specified | Induction of Apoptosis | nih.gov |

Role in Thyroid Hormone Metabolism and Aminotransferase Activity

This compound plays a significant role in the study of thyroid hormone metabolism, primarily as an inhibitor and an experimental substrate. The metabolism of thyroid hormones involves enzymes such as iodotyrosine deiodinase and various aminotransferases. nih.govoup.com

This compound is a known inhibitor of iodotyrosine deiodinase, an enzyme responsible for recycling iodide by removing it from monoiodotyrosine (MIT) and diiodotyrosine (DIT), the precursors of thyroid hormones. nih.govoup.com Inhibition of this enzyme by this compound leads to the secretion of MIT and DIT from the thyroid gland, which are normally deiodinated and retained. nih.govoup.com

In the context of aminotransferase activity, the term 'this compound transaminase activity' is used to describe certain enzymatic activities associated with thyroid hormone metabolism. ontosight.aiwikipedia.org However, this compound itself is considered an artificial substrate with zero activity relative to tyrosine for the enzyme tyrosine aminotransferase. chemsrc.commedchemexpress.com This makes it a useful tool in experimental settings to study enzyme kinetics and specificity. L-3,5,3'-triiodothyronine:2-oxoglutarate aminotransferase is another name for this enzyme class, highlighting its role in the transamination of thyroid hormones. ontosight.aiwikipedia.org

| Enzyme / Process | Interaction with this compound | Outcome | Reference |

| Iodotyrosine Deiodinase | Inhibition | Prevents deiodination of MIT and DIT, leading to their secretion. | nih.govoup.com |

| Tyrosine Aminotransferase | Acts as an artificial substrate | Shows zero relative activity compared to tyrosine. | chemsrc.commedchemexpress.com |

| Thyroid Hormone Aminotransferase | Used in assays to measure activity | "this compound aminotransferase activity" is a term for the assay. | ontosight.ai |

Correlation with Aging Processes and Age-Related Disorders

The process of aging is intrinsically linked to a cumulative increase in oxidative and nitrosative stress, where reactive nitrogen species (RNS) play a significant role. researchgate.net These reactive molecules can cause damage to biomolecules, leading to structural alterations of proteins, inhibition of enzyme activity, and interference with regulatory functions, all of which may contribute to age-related diseases. researchgate.net this compound, a product of tyrosine nitration, is considered a biomarker for this nitrosative damage. pnu.edu.uaresearchgate.net

The "free radical theory of aging" posits that reactive oxygen and nitrogen species are key drivers of the aging process. researchgate.net Oxidative stress is a well-established hallmark of aging, and there is substantial evidence for the causal role of nitric oxide (NO) and other RNS. researchgate.net These species can trigger damage that leads to cellular senescence and tissue degeneration. researchgate.netbrocku.ca Specifically, the nitration of protein tyrosine residues is a significant post-translational modification observed during biological aging. nih.gov

Research has directly correlated markers of tyrosine nitration with aging and specific age-related neurodegenerative diseases. In a study on neurologically normal individuals, the concentration of 3-nitrotyrosine (a closely related nitrated tyrosine) in the cerebrospinal fluid (CSF) was found to increase significantly with advancing age. nih.gov This suggests an age-dependent increase in nitric oxide-mediated events in the brain. nih.gov

Furthermore, elevated levels of nitrated proteins are prominently associated with several age-related disorders:

Alzheimer's Disease (AD): In patients with AD, the concentration of 3-nitrotyrosine in the CSF was found to be more than six times higher than in age-matched controls. nih.gov This increase was also significantly correlated with the decline in cognitive functions, pointing to a potential role for tyrosine nitration in the pathogenesis of AD. nih.gov

Other Neurodegenerative Diseases: Oxidative and nitrosative stress are contributing factors in the progression of Parkinson's Disease, Huntington's Disease, and Amyotrophic Lateral Sclerosis. researchgate.net The nitration of specific proteins at a subcellular level can damage the cytoskeleton, leading to neurodegeneration. researchgate.net

Skeletal Muscle Aging: In a well-accepted animal model for biological aging, proteomic analysis of skeletal muscle from old rats identified several key proteins that were nitrated. nih.gov This modification can impair muscle function and contribute to age-related muscle decline.

Table 1: Research Findings on Nitrated Tyrosine in Aging and Disease

| Condition Studied | Sample Type | Key Finding | Reference |

| Normal Brain Aging | Cerebrospinal Fluid (CSF) | Significant increase in 3-nitrotyrosine concentration with advancing age. | nih.gov |

| Alzheimer's Disease | Cerebrospinal Fluid (CSF) | Over six-fold increase in 3-nitrotyrosine levels compared to controls; correlated with cognitive decline. | nih.gov |

| Skeletal Muscle Aging (Rats) | Skeletal Muscle Tissue | Identification of 11 nitrated proteins, including creatine (B1669601) kinase, tropomyosin 1, and glyceraldehyde-3-phosphate dehydrogenase. | nih.gov |

Influence of Dietary Interventions on this compound Levels

Systematic reviews of observational and intervention studies have shown clear associations between dietary patterns and biomarkers of oxidative stress and inflammation. nih.gov

Beneficial Dietary Patterns: Plant-based diets, such as the Mediterranean diet and the Dietary Approaches to Stop Hypertension (DASH) diet, are consistently associated with lower levels of oxidative stress and pro-inflammatory biomarkers. nih.gov These diets are typically high in fruits, vegetables, whole grains, legumes, and nuts, which are rich sources of antioxidants. frontiersin.orgnih.gov The consumption of foods rich in omega-3 polyunsaturated fatty acids (PUFAs), like fish oil, has also been shown to reduce oxidative stress and support mitochondrial function. nih.govmdpi.com

Detrimental Dietary Patterns: Conversely, a "Western" or "fast food" dietary pattern, often characterized by high intake of red and processed meats, saturated and trans-fats, and sugar-sweetened beverages, is positively associated with increased oxidative stress. frontiersin.orgnih.gov High-fat diets can increase the production of reactive oxygen species, leading to oxidative damage. researchgate.net Similarly, diets with excessive protein levels have been shown to increase tissue exposure to oxidative damage in animal studies. mdpi.com

Caloric Restriction (CR): One of the most studied dietary interventions is caloric restriction. The Comprehensive Assessment of the Long-term Effects of Reducing Intake of Energy (CALERIE) study was designed to measure the impact of a 25% sustained caloric reduction in humans. nih.gov One of the key secondary outcomes of this research is the measurement of oxidative stress markers, including dinitrotyrosine, with the hypothesis that CR lowers oxidative stress, which is a proposed mechanism for its anti-aging effects. nih.gov

Table 2: Impact of Dietary Patterns on Oxidative Stress Markers

| Dietary Pattern/Intervention | Primary Components | Observed Effect on Oxidative/Inflammatory Stress Markers | Reference(s) |

| Plant-Based (e.g., Mediterranean, DASH) | High in fruits, vegetables, whole grains, olive oil. | Inverse association; lowered levels of biomarkers. | nih.gov |

| Western / Fast Food | High in processed meats, saturated/trans fats, refined sugars. | Positive association; increased levels of biomarkers. | nih.gov |

| High Fat Diet | High proportion of calories from fat. | Increases oxidative stress and lipid peroxidation. | nih.govresearchgate.net |

| Caloric Restriction | Sustained reduction in energy intake. | Hypothesized to reduce levels of dinitrotyrosine and other markers. | nih.gov |

| Omega-3 Fatty Acid Supplementation | Fish oil, EPA, DHA. | Reduces inflammation and oxidative stress. | nih.govmdpi.com |

Advanced Methodologies for Detection and Quantification of 3,5 Dinitrotyrosine

Chromatographic Techniques for 3,5-Dinitrotyrosine Analysis

Chromatography-based methods are renowned for their sensitivity and specificity in the analysis of nitrated molecules. nih.gov These techniques separate components from a mixture for subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nitrated tyrosine species. It separates compounds based on their interactions with a stationary phase (the column) and a liquid mobile phase. nih.gov HPLC methods offer the advantage of not requiring a derivatization step, which can be time-consuming. nih.gov Different detectors can be coupled with HPLC systems for the quantification of this compound, including ultraviolet-visible (UV/Vis) absorption and diode array detectors (DAD). nih.gov

A key aspect of HPLC analysis is the manipulation of the mobile phase to achieve separation. For instance, a system using a mobile phase of 0.5% acetic acid, methanol (B129727), and water (15:15:70) has been successfully used for the detection of 3-nitrotyrosine (B3424624), a related compound. nih.gov The pH of the mobile phase can also be adjusted to improve the separation of nitrated tyrosines; below the pKₐ of 3-nitrotyrosine (pH 6.8), a distinct peak can be observed at 365 nm, while this compound's peak does not shift until a much lower pH of around 3. doi.org

| Parameter | HPLC Conditions for Nitrated Tyrosine Analysis |

| Mobile Phase Example | 0.5% CH₃COOH:MeOH:H₂O (15:15:70) nih.gov |

| Detection Wavelengths | 215 nm, 276 nm, 356 nm nih.gov |

| Flow Rate Example | 1 mL/min nih.gov |

| Analysis Time | Can be less than 15 minutes per sample nih.gov |

Reverse Phase-High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used variant of HPLC that separates molecules based on their hydrophobicity. renyi.huspringernature.com In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. renyi.hu Solutes are eluted by increasing the concentration of an organic solvent in the mobile phase, with more hydrophobic molecules, such as this compound, being retained on the column for longer. renyi.hu

This technique provides excellent resolution for closely related molecules. springernature.com C18 (octadecylsilica) columns are commonly used stationary phases for the separation of peptides and proteins, and by extension, their modified amino acids. renyi.huresearchgate.net The mobile phase often consists of an aqueous component, like water with trifluoroacetic acid (TFA), and an organic solvent, such as acetonitrile. renyi.huresearchgate.net

A study developed an RP-HPLC method with a UV detector for nitrotyrosine estimation using a C-18 column and a mobile phase of methanol (pH 4.7) and 0.1% phosphoric acid (60:40). gsconlinepress.com This method demonstrated high sensitivity, with a detection capability down to 1 ng/ml. gsconlinepress.com

| Parameter | Example RP-HPLC Conditions |

| Column Type | C18 (octadecylsilica) gsconlinepress.com |

| Mobile Phase Example | Methanol (pH 4.7) and 0.1% Phosphoric Acid (60:40) gsconlinepress.com |

| Detector | Diode Array Detector gsconlinepress.com |

| Detection Wavelength | 210 nm gsconlinepress.com |

| Linear Range | 0.3 to 20 ng/ml gsconlinepress.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org This synergistic technique allows for the sensitive and selective identification of compounds in complex mixtures. wikipedia.org For even greater specificity, tandem mass spectrometry (MS/MS or MS²) is employed. In MS/MS, ions of a specific mass-to-charge ratio are selected, fragmented, and then the fragments are analyzed by a second mass spectrometer. wikipedia.org

LC-MS/MS is a superior method for identifying and quantifying specific nitrated products like 3-nitrotyrosine and this compound. nih.govcsuohio.edu Studies have confirmed the presence of both mono- and dinitrated tyrosine in peptides treated with peroxynitrite using LC-MS and GC-MS analyses. nih.govresearchgate.net A robust LC-MS/MS method was developed to determine free 3-nitrotyrosine concentrations in human plasma with a limit of detection of 0.034 nM. ubc.ca Another method for the simultaneous analysis of free 3-nitrotyrosine, 3-chloro-l-tyrosine, and 3-bromo-l-tyrosine (B32463) achieved a limit of detection for 3-nitrotyrosine of 0.030 ng/mL. nih.gov

| Technique | Analyte(s) | Limit of Detection (LOD) | Matrix |

| LC-MS/MS | Free 3-Nitrotyrosine | 0.034 nM ubc.ca | Human Plasma ubc.ca |

| Immunoaffinity LC-MS/MS | 3-Nitrotyrosine | 5 pg/ml (0.022 nM) nih.gov | Biological Fluids nih.gov |

| LC-MS/MS | Free 3-Nitrotyrosine, 3-Chloro-l-tyrosine, 3-Bromo-l-tyrosine | 0.030 ng/mL (3-NT) nih.gov | Human Plasma nih.gov |

Reverse Phase-HPLC (RP-HPLC)

Immunochemical and Spectrophotometric Approaches

Immunochemical methods rely on the specific binding of antibodies to their target antigens, while spectrophotometric methods measure the absorption of light by a substance.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical technique for detecting and quantifying molecules like nitrotyrosine in biological samples. hycultbiotech.comresearchgate.net These assays are often available in kit form and can be based on different principles, such as competitive or sandwich formats. hycultbiotech.comantibodies.com

In a competitive ELISA, the nitrotyrosine in a sample competes with a labeled nitrotyrosine antigen for binding to a limited number of antibody sites pre-coated on a microtiter plate. antibodies.com The resulting signal is inversely proportional to the amount of nitrotyrosine in the sample. antibodies.com In a sandwich ELISA, the sample is added to wells coated with a capture antibody. A second, enzyme-linked detection antibody is then added, which binds to the captured nitrotyrosine, and the resulting signal is directly proportional to the amount of analyte. hycultbiotech.comabcam.com

ELISA methods are advantageous due to their potential for high throughput at a relatively low cost and with minimal sample preparation. researchgate.net Various ELISA kits are commercially available for the quantitative determination of nitrotyrosine in samples such as plasma, serum, and cell lysates. hycultbiotech.comabcam.comcreative-diagnostics.com

| ELISA Kit Example | Assay Principle | Assay Range | Sensitivity |

| Creative Diagnostics (DEIA3981) | Competitive creative-diagnostics.com | 62.5 nM - 8000 nM creative-diagnostics.com | 50 nM creative-diagnostics.com |

| Abcam (ab116691) | Sandwich abcam.com | Varies by standard curve | Not specified |

| Antibodies.com (A74164) | Competitive antibodies.com | 1.563-100 ng/ml antibodies.com | 0.938 ng/ml antibodies.com |

The reliability of any immunochemical method hinges on the specificity and selectivity of the antibody used. aeonianbiotech.com Specificity refers to the antibody's ability to bind to a particular epitope, while selectivity refers to the antibody binding to a unique epitope that is not shared with other proteins. aeonianbiotech.com A monoclonal antibody is inherently specific because it binds to a single epitope. aeonianbiotech.com However, if that epitope is present on other molecules, the antibody will exhibit cross-reactivity. aeonianbiotech.com

Antibodies developed for the detection of 3-nitrotyrosine may cross-react with other structurally similar molecules, including this compound. It is crucial to characterize these cross-reactivity profiles to ensure accurate quantification. For example, the monoclonal antibody CAY-189542, raised against peroxynitrite-treated keyhole limpet hemocyanine, was found to be highly selective for 3-nitrotyrosine residues. However, it still exhibited some level of cross-reactivity with related compounds.

An indirect competitive immunoassay was used to determine the molar cross-reactivities of this antibody with various substances relative to 3-nitrotyrosine. The results showed that while the antibody has a very high affinity for nitrated proteins, its cross-reactivity with free this compound is relatively low. exeter.ac.uk

| Compound | Molar Cross-Reactivity (%) Relative to 3-Nitrotyrosine |

| 3-Nitrotyrosine | 100 |

| Nitro-(17)-BSA | (1.7 ± 0.5) x 10⁵ |

| Nitro-(1)-peptide | (1.4 ± 0.1) x 10⁵ |

| 2-Nitro-p-cresol | (1.8 ± 0.1) x 10³ |

| 2-Nitrophenol | (5.4 ± 0.7) x 10² |

| 4-Hydroxy-3-nitrophenyl acetic acid | (4.2 ± 0.1) x 10² |

| Gly–Tyr–Gly (TNM treated) | (2.6 ± 0.3) x 10¹ |

| Bovine serum albumin (BSA) | 8.4 ± 2.0 |

| L-Tyrosine | 6.2 ± 1.0 |

| 4-Nitrophenol | 4.1 ± 2.5 |

| This compound | 1.2 ± 4.2 |

| 4-Nitrophenylalanine | < 0.2 |

| Phenol (B47542) | < 0.2 |

| Data sourced from a study using the monoclonal antibody CAY-189542. |

Immunohistochemistry for Localization of Nitrated Proteins

Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and localization of specific antigens within tissue sections, thereby preserving the tissue's microstructure. technologynetworks.comptglab.com This method is instrumental in identifying the cellular and subcellular locations of nitrated proteins, providing critical insights into the spatial patterns of nitrosative stress.

The IHC process involves a series of steps, including tissue fixation, embedding (often in paraffin), sectioning, and antigen retrieval to unmask epitopes. ptglab.com An antibody specific to the nitrated tyrosine is applied to the tissue section. This primary antibody can be detected directly if labeled, or more commonly, through an indirect method involving a labeled secondary antibody that binds to the primary antibody. technologynetworks.comptglab.com The detection is typically achieved using either chromogenic or fluorescent methods. thermofisher.com In chromogenic detection, an enzyme (like horseradish peroxidase) conjugated to the antibody reacts with a substrate to produce a colored precipitate at the antigen's location, which can be viewed under a light microscope. technologynetworks.comthermofisher.com

For instance, IHC has been used to detect 3-nitrotyrosine in the airway epithelium and alveolar interstitium of mice lungs, with localization observed specifically in macrophages within the interstitium. nih.gov This level of spatial information is crucial for understanding which cell types are most affected by nitrative stress under specific conditions.

However, the specificity of antibodies is a critical consideration. While antibodies are available for 3-nitrotyrosine, it has been noted that some may not show reactivity with this compound, a related but distinct dinitrated form. researchgate.net Therefore, careful validation of antibody specificity is essential for accurate interpretation of IHC results. Optimization of the entire workflow, from sample preparation to antibody selection and signal detection, is critical for achieving reliable and meaningful staining. thermofisher.com

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometry offers a quantitative approach to measure the concentration of a substance by analyzing its absorption of light at a specific wavelength. While challenging due to the low concentrations typically found in biological systems, various spectrophotometric methods have been developed for the estimation of nitrotyrosine. researchgate.netgsconlinepress.com

Direct measurement of 3-nitrotyrosine can be performed, with an absorption maximum observed around 430 nm under alkaline conditions. researchgate.net However, the sensitivity of direct measurement can be limited. gsconlinepress.com To overcome this, more sensitive methods have been developed. One such method involves a diazotization reaction, where 3-nitrotyrosine is first reduced to 3-aminotyrosine. This product then undergoes a coupling reaction to form a colored azo dye, which has a different absorption maximum (e.g., 551 nm) and can be measured with greater sensitivity, allowing for the quantification of concentrations in the low micromolar range. researchgate.net

Another high-throughput approach is the Griess assay, which measures nitrite (B80452) and nitrate (B79036), the precursors to nitrating agents like peroxynitrite. mdpi.comnih.gov This optimized spectrophotometric method involves the chemical reduction of nitrate to nitrite, followed by the Griess reaction, which produces a colored azo compound. This allows for sensitive and precise measurement of total nitrogen oxides in biological samples like plasma and red blood cells. mdpi.comnih.gov

The table below compares different analytical methods, highlighting the capabilities of spectrophotometry relative to other techniques.

| Method | Analyte | Detection Principle | Sensitivity | Throughput |

| Spectrophotometry (Direct) | 3-Nitrotyrosine | UV-Vis Absorbance at ~430 nm | Moderate | High |

| Spectrophotometry (Diazotization) | 3-Nitrotyrosine | Colorimetric (Azo dye formation) | High (~20 µM) researchgate.net | Medium |

| Griess Assay | Nitrite/Nitrate | Colorimetric (Azo dye formation) | High (Low µM range) mdpi.com | High |

| HPLC | 3-Nitrotyrosine | Chromatographic separation with UV/EC detection | Very High (ng/ml range) gsconlinepress.com | Low to Medium |

| Chemiluminescence | Peroxynitrite/3-Nitrotyrosine | Light emission from chemical reaction | Very High | Medium |

| Mass Spectrometry (GC-MS/LC-MS) | 3-Nitrotyrosine | Mass-to-charge ratio | Extremely High | Low to Medium |

This table provides a comparative overview of various methods for the analysis of 3-Nitrotyrosine and related compounds.

Proteomic Strategies for Comprehensive Identification

Proteomics enables the large-scale study of proteins, and its strategies are essential for the comprehensive identification of proteins containing this compound and for pinpointing the exact location of this modification. nih.gov These approaches move beyond simply detecting the presence of nitration to creating a global profile of which proteins are targeted and where.

A common proteomic workflow involves the digestion of a complex protein sample into smaller peptides, typically using an enzyme like trypsin. nih.gov This is followed by enrichment of the nitrated peptides to increase their concentration relative to unmodified peptides. One effective enrichment strategy uses anti-nitrotyrosine antibodies to immunoprecipitate nitrated proteins or peptides. nih.gov Following enrichment, the peptides are analyzed by mass spectrometry (MS), which measures the mass-to-charge ratio of the ions to identify the peptide sequences and the nature of the modification. nih.gov

High-Throughput Proteomic Screening for Nitrated Proteins

To handle the complexity of the proteome, high-throughput screening methods are necessary. These methods allow for the rapid and large-scale identification of post-translationally modified proteins from cell or tissue samples. cellsignal.com

One advanced high-throughput technology employs a proprietary method for peptide enrichment using a specific bead-conjugated antibody, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). cellsignal.com This "PTMScan®" technology allows for the isolation and quantification of large numbers of post-translationally modified peptides, including those with nitrated tyrosine, with high specificity and sensitivity. cellsignal.com Such approaches provide a global, unbiased overview of protein nitration within a biological system. cellsignal.com These screening campaigns are invaluable for identifying novel protein targets of nitration and understanding the systemic response to nitrosative stress. bmglabtech.com

Identification of Specific this compound Sites within Proteins

Identifying the exact tyrosine residue(s) within a protein that has been nitrated is a significant analytical challenge but is crucial for understanding the functional consequences of the modification. mdpi.com Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is the definitive tool for this purpose. nih.gov

In a typical proteomic experiment, after a protein is digested, the resulting peptides are analyzed. The initial MS scan identifies the masses of the peptides. Peptides whose mass corresponds to a potential nitration (an addition of 45 Da for a nitro group) are selected for fragmentation. The resulting fragment ions are analyzed in a second MS scan (MS/MS), producing a spectrum that can be used to determine the amino acid sequence of the peptide and, critically, to localize the modification to a specific tyrosine residue. nih.govnih.gov

Researchers have successfully used nanoelectrospray ionization-tandem mass spectrometry to identify specific 3-nitrotyrosine-containing sequences in proteins from aged skeletal muscle. nih.gov For example, they identified nitration sites at Tyr14 and Tyr20 of creatine (B1669601) kinase. nih.gov Another strategy involves chemical tagging, where the nitro group on tyrosine is reduced to an amine group (3-aminotyrosine), which can then be labeled with a biotin (B1667282) tag. This allows for the specific enrichment of these formerly nitrated peptides for subsequent MS/MS analysis. nih.gov

The factors that determine why a specific tyrosine residue is targeted for nitration are complex and include its proximity to the source of the nitrating agent and the local chemical environment, such as the presence of acidic residues in nearby loop regions of the protein structure. bmbreports.org

Application of Stable Isotope-Labeled Standards

For accurate quantification in mass spectrometry-based proteomics, stable isotope-labeled (SIL) internal standards are indispensable. lgcstandards.comacanthusresearch.com These are synthetic versions of the analyte (e.g., a nitrated peptide) where one or more atoms have been replaced by a heavier, non-radioactive isotope, such as ¹³C, ¹⁵N, or ²H (deuterium). acanthusresearch.com

A SIL internal standard is chemically identical to the target analyte and thus behaves identically during sample preparation, chromatography, and ionization. lgcstandards.com However, it has a different mass, allowing it to be distinguished from the native analyte by the mass spectrometer. By adding a known amount of the SIL standard to a sample at the beginning of the workflow, it can be used to accurately determine the quantity of the native analyte, correcting for sample loss and variations in instrument response ("matrix effects"). lgcstandards.comacanthusresearch.com

A specific method has been developed using peroxynitrite labeled with a heavy nitrogen isotope (O¹⁵NOO⁻) to generate ¹⁵N-labeled nitrotyrosine groups on standard peptides or proteins. mdpi.com This "heavy" nitrated standard is then mixed with the "light" biological sample. The heavy and light nitropeptide pairs are analyzed together by high-resolution MS. The ratio of the signal intensities of the heavy and light versions of the peptide allows for precise relative quantification of the nitration event at a specific site. mdpi.com

| Isotope | Natural Abundance | Use in SIL Standards |

| ¹²C | ~98.9% | N/A (most common natural isotope) |

| ¹³C | ~1.1% | Used to create "heavy" labeled compounds. |

| ¹⁴N | ~99.6% | N/A (most common natural isotope) |

| ¹⁵N | ~0.4% | Used to create "heavy" labeled compounds, especially for nitration studies. mdpi.com |

| ¹H | ~99.98% | N/A (most common natural isotope) |

| ²H (D) | ~0.02% | Commonly used for labeling, but potential for chromatographic separation from ¹H version. |

This table lists common stable isotopes used in the synthesis of internal standards for mass spectrometry.

Computational Prediction of Nitrotyrosine Sites

Given that experimental identification of every nitrotyrosine site across the entire proteome is laborious and expensive, computational methods have been developed to predict these sites based on protein sequence information. nih.govplos.org These in silico tools serve as valuable resources for guiding experimental work by identifying potential nitration sites for further investigation. nih.gov

These prediction tools are typically built using machine learning algorithms, such as random forests or support vector machines. nih.govmdpi.com They are trained on a dataset of experimentally verified nitrotyrosine sites. The algorithms learn to recognize patterns in the amino acid sequence surrounding the nitrated tyrosine. Features used for prediction can include the composition of amino acids, their physicochemical properties, and evolutionary information derived from sequence alignments. nih.govacs.org

Several computational predictors have been developed, each employing different algorithms and feature sets:

GPS-YNO2: One of the first predictors, constructed using a group-based prediction system. researchgate.net

iNitro-Tyr: Developed by incorporating position-specific dipeptide propensity into a pseudo amino acid composition. plos.org

NTyroSite: Uses sequence evolutionary information and a random forest classifier, achieving high accuracy. nih.gov

PredNTS: Integrates multiple sequence features and also uses a random forest algorithm, demonstrating strong performance. mdpi.com

TyrPred: Uses a feature selection method called elastic net and can predict nitration as well as other tyrosine modifications. acs.org

These tools are often made available as public web servers where researchers can submit protein sequences for analysis. nih.govmdpi.com The output provides a list of potential nitrotyrosine sites, helping to narrow down targets for experimental validation.

| Predictor Tool | Machine Learning Method | Key Features | Performance (AUC) |

| NTyroSite | Random Forest | Sequence evolutionary information | 0.904 nih.gov |

| PredNTS | Random Forest | K-mer, CKSAAP, AAindex, binary encoding | 0.910 mdpi.com |

| iNitro-Tyr | Support Vector Machine (implied) | Position-specific dipeptide propensity | Not reported as AUC |

| GPS-YNO2 | Group-Based Prediction System | k-means clustering, weight training | Not reported as AUC |

| TyrPred | Support Vector Machine | Elastic net feature selection, evolutionary info | Not reported as AUC |

AUC (Area Under the Curve) is a measure of a classifier's performance, with 1.0 being a perfect score. This table compares several computational tools for predicting nitrotyrosine sites.

Machine Learning Algorithms in Nitrotyrosine Site Prediction

Machine learning provides a powerful framework for identifying patterns in protein sequences that can distinguish nitrated tyrosine residues from non-nitrated ones. biorxiv.org These computational predictors are trained on datasets of experimentally verified nitrated and non-nitrated sites to build models capable of making accurate predictions on new protein sequences. biorxiv.org

Several machine learning algorithms have been employed to develop predictors for nitrotyrosine sites. The Random Forest (RF) algorithm, an ensemble method that builds multiple decision trees and merges their outputs, has demonstrated superior performance in this area. mdpi.com For instance, the PredNTS predictor, which utilizes an RF classifier, achieved a high Area Under the Curve (AUC) of 0.910 in five-fold cross-validation, outperforming models built with Naïve Bayes (NB) and k-nearest neighbor (KNN) algorithms by 3-6%. mdpi.com Similarly, the NTyroSite predictor also employed a Random Forest classifier, achieving an AUC score of 0.904 in a 10-fold cross-validation test. nih.gov

Other algorithms used in this field include Support Vector Machines (SVM), which find an optimal hyperplane to separate data points into different classes. ingentaconnect.com More advanced ensemble techniques like Gradient Boosted Trees (GBT) are also being used. The NTpred framework, for example, uses GBT classifiers in a stacked ensemble learning approach, where outputs from initial learners are used to train a final classifier, a methodology designed to enhance generalization and reduce model bias. biorxiv.org The performance of these predictors is often compared using metrics such as accuracy, sensitivity, specificity, and Matthew's correlation coefficient (MCC). nih.govingentaconnect.com

Table 1: Comparison of Machine Learning Algorithms in Nitrotyrosine Site Predictors

| Predictor | Machine Learning Algorithm(s) | Key Performance Metric (Training/Cross-Validation) |

|---|---|---|

| PredNTS | Random Forest (RF), Naïve Bayes (NB), k-Nearest Neighbor (KNN) | AUC of 0.910 (RF model) mdpi.com |

| NTyroSite | Random Forest (RF) | AUC of 0.904 nih.gov |

| GPS-YNO2 | Group-based Prediction System (GPS) | Accuracy of 76.51% nih.gov |

| NTpred | Gradient Boosted Tree (GBT), Logistic Regression | MCC improvement of 13.7% over previous models on benchmark dataset biorxiv.org |

| SMO-based model | Support Vector Machine (SMO) | MCC of 0.717 ingentaconnect.com |

Sequence Feature Analysis for Prediction Robustness

The robustness and accuracy of machine learning predictors are critically dependent on how protein sequences are represented numerically, a process known as feature encoding. biorxiv.org The goal is to transform raw amino acid sequences into informative statistical vectors that capture the key characteristics distinguishing nitrated from non-nitrated sites. biorxiv.orgbiorxiv.org The integration of multiple, diverse sequence features has been shown to significantly improve prediction performance. nih.govmdpi.com

Several feature encoding schemes are commonly used:

K-mer: This method calculates the frequency of all possible subsequences of length 'k' within a given sequence window, capturing local sequence composition. mdpi.com

Composition of k-spaced amino acid pairs (CKSAAP): This feature represents the frequency of pairs of amino acids that are separated by a specific number ('k') of other residues. nih.govbiorxiv.org It helps to capture long-range dependency information within the sequence.

AAindex: This refers to a database containing over 500 numerical indices representing various physicochemical and biochemical properties of the 20 standard amino acids. nih.govbenthamdirect.com Using these indices helps to incorporate biophysical context into the model.

Binary Encoding: This is a simple positional encoding scheme where each amino acid in a sequence window is represented by a 20-dimensional binary vector. mdpi.com

Evolutionary Information: Features like the Position-Specific Scoring Matrix (PSSM), generated from multiple sequence alignments, capture the evolutionary conservation profile of residues surrounding the potential nitration site. benthamdirect.com The NTyroSite predictor, for instance, uses profile-based CKSAAP (pbCKSAAP) which incorporates this evolutionary information. nih.govbiorxiv.org

To enhance model robustness, feature selection techniques like Recursive Feature Elimination (RFE) are often applied. biorxiv.orgmdpi.com RFE works by iteratively removing the least important features, thereby reducing noise and retaining only the most discriminative information. biorxiv.org The PredNTS model, for example, used RFE to select the most important features from a combined set of K-mer, CKSAAP, AAindex, and binary encodings, which improved the model's performance by 2-4% in accuracy compared to models without feature selection. mdpi.com Analysis of selected features often reveals that charged residues like Lysine (B10760008) (K), Arginine (R), and Glutamic acid (E) are frequently found in positions near the nitrated tyrosine. mdpi.com This integration and refinement of sequence features are crucial for building robust and precise prediction frameworks. biorxiv.org

Table 2: Key Sequence Features for Nitrotyrosine Site Prediction

| Feature Type | Description |

|---|---|

| K-mer | Frequency of short amino acid patterns (subsequences of length k). nih.govmdpi.com |

| CKSAAP | Frequency of amino acid pairs separated by a defined number of residues. nih.govmdpi.com |

| AAindex | Numerical indices representing various physicochemical properties of amino acids. nih.govmdpi.com |

| Binary Encoding | Positional representation indicating the presence or absence of a specific amino acid. nih.govmdpi.com |

| PSSM | Evolutionary conservation scores for each amino acid position in a sequence fragment. benthamdirect.com |

| pbCKSAAP | Profile-based composition of k-spaced amino acid pairs, incorporating evolutionary information. nih.govbiorxiv.org |

Future Research Directions and Therapeutic Implications

Elucidation of Specific Enzymes Involved in Tyrosine Dinitration

The formation of 3-nitrotyrosine (B3424624) (3-NT), the precursor to 3,5-dinitrotyrosine, is predominantly understood as a non-enzymatic process driven by free radical reactions. protpi.ch However, certain enzymes, particularly heme peroxidases, play a crucial catalytic role in generating the necessary reactive nitrogen species (RNS). Myeloperoxidase (MPO) and eosinophil peroxidase (EPO), for instance, can utilize hydrogen peroxide (H₂O₂) to oxidize nitrite (B80452) (NO₂⁻), leading to the formation of nitrogen dioxide (•NO₂), a key nitrating agent. pnas.orgnih.gov Additionally, transition metal-containing proteins can facilitate tyrosine nitration. pnas.org For example, the mitochondrial enzyme manganese superoxide (B77818) dismutase (MnSOD) can be nitrated at a specific tyrosine residue (Tyr-34) through a manganese-catalyzed process involving peroxynitrite. pnas.org

While direct enzymatic dinitration of a tyrosine residue has not been extensively characterized, the formation of this compound has been observed as a product of the reaction between peroxynitrite and tyrosine, particularly when tyrosine is the limiting reactant in the presence of carbon dioxide (CO₂). acs.orgnih.govresearchgate.net This suggests that conditions favoring high local concentrations of nitrating agents relative to available tyrosine residues could lead to dinitration.

Conversely, the existence of enzymatic processes that reverse tyrosine nitration, known as denitration, is an emerging area of research. protpi.chnih.gov Studies have identified cellular "denitrase" activity that can remove the nitro group from 3-NT on proteins like cyclooxygenase-1 (COX-1). nih.gov While the specific enzymes are not yet fully purified, candidates such as peroxiredoxins have been investigated, though further research is needed to confirm their role and elucidate the mechanisms. nih.gov The identification and characterization of enzymes that can catalyze dinitration, or more likely the conditions under which sequential nitration occurs, remain a critical area for future investigation. Understanding these enzymatic pathways is essential for developing a complete picture of this compound metabolism.

Detailed Mechanistic Insights into Site-Specific Dinitration

The formation of this compound is a multi-step process rooted in the chemistry of reactive nitrogen species (RNS). The primary mechanism for the initial nitration to 3-nitrotyrosine involves free radicals. protpi.chnih.gov

The two most recognized pathways are:

Peroxynitrite-Mediated Pathway : Peroxynitrite (ONOO⁻), formed from the rapid reaction of nitric oxide (•NO) with superoxide radicals (O₂•⁻), is a potent oxidizing and nitrating agent. pnas.orgscielo.br At physiological pH, peroxynitrite exists in equilibrium with its more reactive acidic form, peroxynitrous acid (ONOOH). nih.gov ONOOH can decompose to form hydroxyl radicals (•OH) and nitrogen dioxide (•NO₂). nih.gov

Hemeperoxidase-Dependent Pathway : Enzymes like myeloperoxidase can use hydrogen peroxide to oxidize nitrite, producing •NO₂. pnas.orgscielo.br